molecular formula C17H11FN4OS B5414760 1-(4-fluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone

1-(4-fluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone

Cat. No. B5414760
M. Wt: 338.4 g/mol
InChI Key: PMUCQMIYCDLIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone is a synthetic compound that has gained significant attention in the field of scientific research. It is an indole-based compound that has been synthesized using various methods. This compound has been studied for its potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to reduce inflammation and possess anti-bacterial properties. Moreover, this compound has been shown to possess neuroprotective properties and has the potential to be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-fluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone in lab experiments include its potential use in the treatment of various diseases, its anti-cancer properties, and its anti-inflammatory and anti-bacterial properties. However, the limitations of using this compound in lab experiments include its high cost and the lack of knowledge regarding its mechanism of action.

Future Directions

There are several future directions for the research on 1-(4-fluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone. Some of the potential future directions include the identification of its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential use in the treatment of various diseases. Moreover, the investigation of the toxicological effects of this compound is also an important area of research.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-fluoroacetophenone with 5H-[1,2,4]triazino[5,6-b]indole-3-thiol in the presence of a base. The reaction leads to the formation of the desired compound. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

1-(4-fluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, this compound has been shown to possess anti-inflammatory and anti-bacterial properties.

properties

IUPAC Name

1-(4-fluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4OS/c18-11-7-5-10(6-8-11)14(23)9-24-17-20-16-15(21-22-17)12-3-1-2-4-13(12)19-16/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUCQMIYCDLIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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